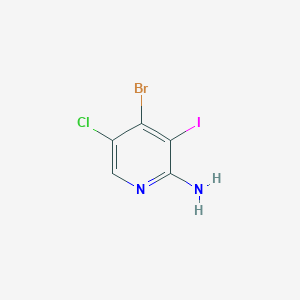

4-Bromo-5-chloro-3-iodopyridin-2-amine

Description

Overview of Halogenated Aminopyridine Derivatives within Organic Synthesis

Halogenated aminopyridine derivatives are highly valued as versatile intermediates in organic synthesis. acs.orgnih.gov They serve as crucial feedstocks for the development of natural products, fine chemicals, and biologically active molecules. nih.gov The presence of both an amino group and one or more halogen substituents on the pyridine (B92270) ring allows for a diverse range of chemical transformations. The amino group can be a directing group or a site for further functionalization, while the halogen atoms act as useful handles for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

These compounds are also frequently used as multipurpose building blocks for creating ligands used in organometallic chemistry. nih.gov The strategic placement of halogens allows for selective reactions, enabling the construction of complex molecular architectures with high precision. The development of efficient synthetic methods, such as copper-catalyzed amination reactions, has further expanded the accessibility and utility of these derivatives. researchgate.net

Structural Significance of 4-Bromo-5-chloro-3-iodopyridin-2-amine as a Highly Functionalized Pyridine Scaffold

The compound this compound is a prime example of a highly functionalized pyridine scaffold. Its structure is characterized by the presence of three different halogen atoms—bromine, chlorine, and iodine—at specific positions on the pyridin-2-amine core. This polysubstitution pattern is of great significance for several reasons.

Firstly, the electronic nature of the pyridine ring is heavily influenced by the presence of multiple electron-withdrawing halogen atoms and an electron-donating amino group. This unique electronic environment affects the reactivity of the entire molecule. Secondly, and most importantly, the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for sequential and regioselective functionalization. Chemists can selectively target one halogen for a specific reaction, such as a palladium-catalyzed cross-coupling at the more reactive C-I bond, while leaving the C-Br and C-Cl bonds intact for subsequent transformations. This inherent selectivity makes this compound a powerful and versatile building block for constructing complex, polysubstituted pyridine-containing target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1228666-03-2 |

| Molecular Formula | C₅H₃BrClIN₂ |

| Molecular Weight | 333.35 g/mol |

| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N |

| SMILES String | Nc1ncc(Br)c(Cl)c1I |

Data sourced from available chemical supplier information.

Historical Evolution of Synthetic Strategies for Polysubstituted Pyridine Derivatives

The synthesis of substituted pyridines has been a long-standing area of interest in organic chemistry. nih.gov Historically, many approaches relied on traditional condensation strategies, which involve the cyclization of linear precursors. nih.govacs.org While effective for certain substitution patterns, these methods often require harsh reaction conditions and can lack generality. acs.org

A significant advancement came with the advent of transition-metal-catalyzed reactions. nih.gov Palladium-catalyzed cross-coupling and cyclization procedures, in particular, opened up new and more efficient routes to a wide variety of functionalized pyridine derivatives. nih.gov In recent years, multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the formation of polyfunctionalized pyridines in a single step from multiple starting materials, often with the aid of nanocatalysts. rsc.org

For the specific challenge of halogenation, traditional methods often involved electrophilic aromatic substitution using elemental halides and strong acids at high temperatures, which could lead to mixtures of regioisomers. nih.gov A major leap forward has been the development of more nuanced strategies. For instance, metalation-halogenation sequences using strong bases can provide better regiocontrol, though they may require directing groups. nsf.gov A truly modern and innovative approach involves a "one-pot" ring-opening, halogenation, and ring-closing sequence. nih.govnsf.gov This strategy temporarily converts the electron-deficient pyridine into a reactive acyclic intermediate (a Zincke imine), which can undergo highly regioselective halogenation under mild conditions before recyclizing to the desired halopyridine. nih.govchemrxiv.org

Current Research Landscape and Identified Knowledge Gaps in Halogenated Pyridin-2-amine Chemistry

The current research landscape in halogenated pyridin-2-amine chemistry is focused on developing more efficient, selective, and sustainable synthetic methods. nih.gov While noble-metal catalyst systems, particularly those based on palladium, have been instrumental in advancing the synthesis of these compounds, their high cost and potential for product contamination can be drawbacks, especially in pharmaceutical manufacturing. nih.gov Consequently, a significant knowledge gap and area of active research is the development of low-cost, environmentally benign, and metal-free methods for the selective amination and functionalization of polyhalogenated pyridines. nih.gov The use of water as a solvent and avoiding precious transition metals are key goals in this area. nih.gov

Another persistent challenge is achieving high regioselectivity in the C-H functionalization of pyridine rings. Despite more than a century of research, methods for the selective halogenation of the 3-position across a broad range of pyridine substrates remain elusive, representing a major gap in synthetic capabilities. nih.govnsf.gov Recent strategies, such as the use of Zincke imine intermediates, are beginning to address this challenge, but further development is needed to broaden their scope and applicability. nih.govnsf.gov Furthermore, while these halogenated pyridines are recognized as valuable building blocks, there is emerging interest in exploring their applications in new fields, such as materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrClIN2 |

|---|---|

Molecular Weight |

333.35 g/mol |

IUPAC Name |

4-bromo-5-chloro-3-iodopyridin-2-amine |

InChI |

InChI=1S/C5H3BrClIN2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10) |

InChI Key |

OQPBWSCUHGOSOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)I)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 5 Chloro 3 Iodopyridin 2 Amine

Precursor Selection and Design for Regioselective Halogenation of Pyridin-2-amines

The successful synthesis of a complex molecule like 4-Bromo-5-chloro-3-iodopyridin-2-amine is critically dependent on the selection of an appropriate starting material and a logical sequence of halogenation steps. The powerful directing effects of the amine functional group, combined with the influence of subsequently added halogens, must be leveraged to achieve the desired substitution pattern.

Strategic Placement of Pre-existing Functional Groups for Directed Halogenation

The strategic placement of functional groups is paramount for controlling the regioselectivity of sequential halogenations. The amino group at the C2 position is a powerful ortho-, para-director, activating the C3 and C5 positions for electrophilic substitution. This inherent directing effect is the cornerstone of the synthetic strategy.

A plausible synthetic pathway would involve a stepwise halogenation, where the introduction of the first halogen influences the position of the second, and so on. A logical sequence for the synthesis of this compound would be:

Chlorination: Introduce the chlorine atom at the C5 position, which is para to the activating amino group.

Iodination: Introduce the iodine atom at the C3 position, which is ortho to the amino group and activated by both the amine and the C5-chloro substituent.

Bromination: Introduce the bromine atom at the C4 position, which becomes the most favorable site for substitution on the fully substituted ring.

This stepwise approach, where each halogenation step is guided by the electronic and steric environment created by the existing substituents, provides a rational route to the target molecule.

Direct Halogenation Protocols for the Introduction of Bromine, Chlorine, and Iodine

Direct C-H halogenation of the 2-aminopyridine (B139424) core is the most efficient method for installing the required substituents. The choice of halogenating agent and reaction conditions is crucial for achieving high regioselectivity and yield at each step.

Directed Chlorination Methodologies for Specific Pyridine (B92270) Positions

The initial step in the proposed synthesis is the regioselective chlorination of 2-aminopyridine at the C5 position. This position is electronically favored due to the strong para-directing effect of the C2-amino group. A variety of modern chlorinating agents can achieve this transformation under mild conditions. One effective method involves using lithium chloride (LiCl) as the chlorine source in the presence of Selectfluor, which facilitates the reaction with high regioselectivity and good yields. rsc.org

Table 1: Representative Conditions for C5-Chlorination of 2-Aminopyridine

| Chlorinating Agent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| LiCl / Selectfluor | DMF | Room Temperature | Good to High | rsc.org |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | Moderate to Good | General Method |

Site-Specific Iodination Strategies Using Interhalogens or Iodinating Agents

Following chlorination, the resulting 2-amino-5-chloropyridine (B124133) is subjected to iodination. The C3 position is now the most activated site for electrophilic attack, being ortho to both the C2-amino and C5-chloro directing groups. N-Iodosuccinimide (NIS) is a commonly used reagent for such transformations, providing a source of electrophilic iodine under relatively mild conditions. An alternative, potent method involves the in-situ generation of iodine monochloride from potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in an acidic medium. ijssst.info This method has proven effective for the C3-iodination of 2-amino-5-bromopyridine (B118841), a similar substrate. ijssst.info

Table 2: Representative Conditions for C3-Iodination of 2-Amino-5-halopyridines

| Iodinating Agent | Solvent / Medium | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| KIO₃ / KI | Aqueous H₂SO₄ | 100 °C | ~74% | ijssst.info |

| N-Iodosuccinimide (NIS) | DMF or Acetonitrile | 80-100 °C | Good | General Method |

Regioselective Bromination Techniques on Pyridine Rings

The final step is the bromination of the 2-amino-5-chloro-3-iodopyridine (B150797) intermediate to yield the target compound. At this stage, the C3 and C5 positions are blocked. The directing groups on the ring (C2-NH₂, C3-I, C5-Cl) collectively influence the remaining C4 and C6 positions. The C4 position is ortho to the C3-iodine and C5-chlorine, making it a sterically accessible and electronically viable site for the final electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this step, as it is a mild and selective source of electrophilic bromine. ijssst.info The reaction is typically carried out in a suitable organic solvent like acetone (B3395972) or dichloromethane (B109758). ijssst.infogoogle.com

Table 3: Representative Conditions for Bromination of Substituted 2-Aminopyridines

| Brominating Agent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetone | 10 °C to Room Temp. | High (~95%) | ijssst.info |

| N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C to Room Temp. | High (~87%) | google.com |

By employing this carefully designed, three-step sequential halogenation strategy, the synthesis of this compound can be achieved with a high degree of regiochemical control.

Sequential and Concurrent Halogenation Pathways to Achieve Polyhalogenation

Achieving the specific 4-bromo, 5-chloro, 3-iodo substitution pattern on a 2-aminopyridine scaffold necessitates a sequential approach, as concurrent introduction of three different halogens in a single step is not feasible. The directing effects of the amino group and the already-present halogens guide the regioselectivity of each subsequent halogenation step.

A plausible synthetic pathway begins with the bromination of 2-aminopyridine. The amino group strongly directs electrophiles to the 3- and 5-positions. Using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) can selectively yield 2-amino-5-bromopyridine. ijssst.info One study optimized this reaction by adding NBS dropwise to a solution of 2-aminopyridine in acetone at 10 °C, achieving a yield of 95.0%. ijssst.info

The next step would be iodination. With the 5-position blocked by bromine, the incoming iodine electrophile is directed to the 3-position. A reported method for the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) involves treating 2-amino-5-bromopyridine with potassium iodate and potassium iodide in sulfuric acid at 100 °C, resulting in a 73.7% yield. ijssst.info

The final step, chlorination at the 5-position of the existing 4-bromo-3-iodopyridin-2-amine (B11787386) structure, is hypothetical as a direct literature precedent for this exact transformation is scarce. However, general principles of electrophilic aromatic substitution on halogenated pyridines suggest that the introduction of chlorine would be challenging and require forcing conditions. The cumulative electron-withdrawing effects of the existing halogens would deactivate the ring, making the final chlorination step a key challenge in this synthetic sequence.

Alternative strategies might involve a different order of halogen introduction. For instance, a ring-opening and closing strategy, known as the Zincke reaction, can be employed to temporarily transform the electron-deficient pyridine into a more reactive acyclic imine intermediate, allowing for regioselective halogenation under milder conditions before ring closure. nih.govchemrxiv.orgchemrxiv.org

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes offer alternative pathways to the target molecule, often overcoming the limitations of direct electrophilic halogenation. These methods involve transforming existing functional groups on the pyridine ring into the desired halogen atoms.

Halogen Exchange Reactions on Pyridine Scaffolds

Halogen exchange, or Finkelstein-type reactions, are less common on electron-rich aromatic systems but can be a viable strategy. This approach would involve synthesizing a di-halo- or tri-halo-pyridine with a different halogen at one of the target positions and then substituting it. For instance, if a precursor with a bromine atom at the 5-position and another halogen at the 4-position were available, a nucleophilic substitution could potentially introduce the desired chloro group. However, the success of such reactions is highly dependent on the specific substrate and reaction conditions.

Introduction of Halogens through Diazotization and Sandmeyer-Type Reactions

The Sandmeyer reaction is a powerful tool for introducing a wide range of functional groups, including halogens, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. organic-chemistry.orgwikipedia.orgnih.gov This method is particularly useful for installing halogens in positions that are not easily accessible through direct electrophilic substitution.

For the synthesis of this compound, a precursor such as a diaminopyridine could be utilized. For example, one of the amino groups could be converted into a halogen via diazotization. A typical procedure involves treating the aromatic amine with sodium nitrite (B80452) under acidic conditions to form the diazonium salt, which is then displaced by a nucleophile, often using a copper(I) salt as a catalyst. wikipedia.orgyoutube.com The introduction of iodine via a Sandmeyer-type reaction is particularly efficient and often does not require a copper catalyst; treatment of the diazonium salt with potassium iodide is usually sufficient. organic-chemistry.orgyoutube.comthieme-connect.de

A hypothetical route could start from 2,4-diamino-5-chloropyridine. Sequential diazotization reactions could be used to first introduce bromine and then iodine. For instance, a patent describes the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine, where an initial bromination is followed by a diazotization-chlorination sequence to replace the amino group. google.com This highlights the industrial applicability of combining direct halogenation with Sandmeyer reactions to build up complex halogenation patterns.

Palladium-Catalyzed Halogenation and Related Transition Metal-Mediated Protocols

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful method for direct functionalization. Palladium-catalyzed reactions, in particular, offer high regioselectivity for the halogenation of aromatic and heteroaromatic compounds. nih.govorganic-chemistry.orgnih.gov These reactions typically employ a directing group to guide the metal catalyst to a specific C-H bond.

In the context of 2-aminopyridine derivatives, the amino group itself or a modified version of it can act as a directing group, guiding the palladium catalyst to the ortho C-H bond (the 3-position). While direct C-H activation for the simultaneous introduction of three different halogens is not established, this methodology could be integrated into a multi-step synthesis. For example, a palladium-catalyzed C-H iodination at the 3-position could be an alternative to electrophilic iodination. Research has shown that various directing groups on aromatic rings can facilitate palladium-catalyzed ortho-halogenation with high yields. organic-chemistry.org

Optimization of Reaction Conditions for Maximizing Yields and Purity of this compound

The efficiency of any synthetic route to a polyhalogenated compound like this compound is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, catalyst, temperature, and reaction time.

Influence of Solvent Systems and Catalysts

The choice of solvent can profoundly impact the yield and selectivity of halogenation reactions. For electrophilic halogenations, solvents ranging from polar protic (e.g., acetic acid, sulfuric acid) to polar aprotic (e.g., acetone, DMF) are used. For instance, the bromination of 2-aminopyridine with NBS was shown to proceed efficiently in acetone. ijssst.info In Sandmeyer reactions, aqueous acidic solutions are standard for the diazotization step, while the subsequent displacement reaction may be performed in the same medium or in an organic solvent. youtube.com

Catalysts play a crucial role in many of the discussed transformations. In Sandmeyer reactions, copper(I) halides are the classic catalysts for introducing bromine and chlorine. wikipedia.org In palladium-catalyzed C-H halogenation, the choice of the palladium precursor (e.g., Pd(OAc)₂) and ligands is critical for catalytic activity and selectivity. organic-chemistry.org Optimization studies often involve screening various catalysts and additives to find the most effective combination for a specific substrate. For example, a study on the synthesis of functionalized pyridines found that 5 mol% of a specific imidazolium-based catalyst in water at 70°C provided the optimal conditions for their multi-component reaction. researchgate.net While this example is for a different reaction type, it illustrates the importance of systematic optimization of catalyst loading, solvent, and temperature to maximize yield. researchgate.net

Temperature, Pressure, and Reaction Time Optimization

The optimization of reaction parameters is a critical step in developing efficient synthetic methodologies for complex molecules like this compound. Temperature, pressure, and reaction time are interdependent variables that collectively influence reaction rate, yield, and selectivity. For the synthesis of halogenated pyridines, these parameters must be carefully controlled to achieve the desired product while minimizing the formation of impurities, such as di- or tri-halogenated byproducts. ijssst.info

Temperature: The reaction temperature significantly impacts the rate of halogenation. In the synthesis of related compounds like 2-amino-5-bromo-3-iodopyridine, the iodination step is conducted at an elevated temperature of 100 °C to ensure a reasonable reaction rate. ijssst.info Lower temperatures may lead to incomplete conversion, while excessively high temperatures could promote side reactions or decomposition of the starting material or product. Optimization studies often involve running the reaction at various temperatures to identify the optimal balance between reaction speed and product purity. researchgate.net For instance, a reaction might be initially trialed at room temperature and then gradually heated to reflux conditions to determine the effect on yield. researchgate.net

Pressure: Most halogenation and functionalization reactions for pyridine synthesis are conducted at atmospheric pressure. The use of specialized pressure equipment is generally not required unless volatile reagents or gases are involved. Therefore, optimization of pressure is not a primary concern for the synthesis of many halogenated pyridines in a standard academic laboratory setting.

The interplay between these parameters is crucial. A higher temperature might shorten the required reaction time, but could also negatively affect the selectivity of the halogenation. Therefore, a systematic approach is necessary to identify the ideal conditions.

Below is an illustrative data table showing how reaction conditions could be optimized for a key synthetic step, based on findings for structurally similar compounds.

| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |

|---|---|---|---|---|

| 1 | 25 (Room Temp) | 3 | 12 | Incomplete conversion of starting material. researchgate.net |

| 2 | 60 | 2 | 45 | Improved conversion rate. |

| 3 | 80 | 1.5 | 68 | Good yield, minor impurities observed. |

| 4 | 100 | 1.5 | 73.7 | Optimal conditions for high yield and purity. ijssst.info |

| 5 | 120 (Reflux) | 1 | 65 | Increased formation of byproducts noted. |

Reactor Design and Process Scale-up Considerations in Academic Synthesis

Reactor Design: In an academic research setting, the synthesis of this compound is typically performed in standard laboratory glassware. The most common reactor is a round-bottom flask, chosen to accommodate the reaction volume and allow for efficient stirring. For reactions requiring precise temperature control, the flask is often placed in a heating mantle, oil bath, or cooling bath. Effective mixing is crucial for ensuring homogeneity and efficient heat transfer, which is usually achieved with a magnetic stirrer for smaller volumes or a mechanical overhead stirrer for larger, more viscous reaction mixtures. The reactor setup also includes a condenser to prevent the loss of volatile solvents and reagents, especially during reactions conducted at elevated temperatures. For reactions sensitive to air or moisture, the apparatus would be assembled to operate under an inert atmosphere, such as nitrogen or argon.

Process Scale-up: Scaling up the synthesis from milligram to gram or multi-gram quantities in an academic lab presents several challenges. Problems that are manageable on a small scale can become significant as the reaction volume increases. ijssst.info

Key considerations include:

Heat Transfer: Exothermic reactions can generate significant heat. A larger reaction volume has a smaller surface-area-to-volume ratio, making it more difficult to dissipate heat effectively. This can lead to a runaway reaction if not properly managed. Gradual, portion-wise addition of reagents and efficient external cooling are critical. google.com

Reagent Addition: The rate of reagent addition becomes more critical on a larger scale. For instance, in bromination reactions using N-bromosuccinimide (NBS), a controlled, dropwise addition of the reagent solution is necessary to maintain the optimal reaction temperature and prevent the formation of over-brominated impurities. ijssst.infogoogle.com

Mixing: Efficient mixing can be more difficult to achieve in larger flasks. Inadequate stirring can lead to localized temperature gradients and concentration differences, resulting in lower yields and the formation of side products. Switching from a magnetic stirrer to a more powerful mechanical stirrer is often necessary.

Work-up and Purification: Handling larger volumes of reaction mixtures during the work-up phase (e.g., extractions, washes) can be cumbersome and may lead to greater product loss. ijssst.info Purification by column chromatography, which is common at the research scale, can become impractical for large quantities of product. Recrystallization is often the preferred method for purification on a larger scale. ijssst.info

Overcoming these factors is essential for the successful and safe scale-up of the synthesis of polyhalogenated pyridines in an academic environment. google.com

Principles of Green Chemistry Applied to the Synthesis of Halogenated Pyridines

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comrasayanjournal.co.in The synthesis of complex molecules like halogenated pyridines often involves multi-step processes that can benefit significantly from the application of these principles. Key goals include maximizing the incorporation of starting materials into the final product, using safer solvents and reagents, and improving energy efficiency. rsc.org

Atom Economy and Synthetic Efficiency Analyses

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are found in the final product. researchgate.net

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Many traditional synthetic routes, such as those involving substitution or elimination reactions, often have poor atom economy because they generate stoichiometric byproducts that are discarded as waste. For the multi-step synthesis of a polyhalogenated pyridine, each step should be evaluated for its atom economy.

Consider a hypothetical final iodination step in the synthesis of a bromo-chloro-iodopyridinamine:

C₅H₄BrClN₂ (precursor) + ICl → C₅H₃BrClIN₂ (product) + HCl

In this reaction, hydrogen chloride (HCl) is formed as a byproduct. The atom economy can be calculated to assess the efficiency of this transformation. Maximizing atom economy involves designing syntheses that favor addition reactions over substitution reactions, thereby minimizing waste. researchgate.net

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Bromo-chloro-pyridinamine | C₅H₄BrClN₂ | 207.46 | Reactant |

| Iodine monochloride | ICl | 162.36 | Reactant |

| This compound | C₅H₃BrClIN₂ | 333.35 | Product |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

| Atom Economy Calculation | (333.35 / (207.46 + 162.36)) * 100 = 90.1% |

Synthetic Efficiency: While atom economy provides a theoretical measure of efficiency, other metrics like Reaction Mass Efficiency (RME) and E-Factor (Environmental Factor) give a more practical assessment by considering reaction yield, solvent usage, and waste from work-up procedures. The E-Factor, for instance, highlights the total amount of waste produced for every kilogram of product. researchgate.net Applying these analyses helps chemists identify the least "green" steps in a synthesis and focus efforts on improving them.

Sustainable Reagent and Solvent Selection for Reduced Environmental Impact

The choice of reagents and solvents has a profound impact on the environmental footprint of a chemical synthesis. Green chemistry encourages the replacement of hazardous substances with safer, more sustainable alternatives. rasayanjournal.co.in

Reagents: In the synthesis of halogenated pyridines, traditional methods often used elemental halogens (e.g., Br₂, I₂), which are hazardous and can lead to poor selectivity. Modern approaches favor the use of N-halosuccinimides (NBS, NCS, NIS) as halogenating agents. ijssst.info These reagents are solids, making them safer and easier to handle than gaseous or volatile liquid halogens, and they often provide better regioselectivity under milder conditions.

Solvents: Solvents account for a large portion of the mass and energy consumption in a chemical process and are a major source of waste. Many common solvents, such as dichloromethane (DCM) and dimethylformamide (DMF), are toxic and environmentally persistent. Green chemistry promotes the use of "greener" solvents with better environmental, health, and safety profiles. rsc.org For the synthesis of halogenated pyridines, researchers are exploring replacements for chlorinated solvents. Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or esters like ethyl acetate, are considered more environmentally friendly alternatives to DCM. rsc.org In some cases, reactions can be designed to run in water, ethanol, or even under solvent-free conditions, significantly reducing their environmental impact. nih.gov The use of microwave-assisted synthesis can also accelerate reactions, often in greener solvents like ethanol, leading to shorter reaction times and reduced energy consumption. nih.gov

The following table summarizes some sustainable alternatives for reagents and solvents relevant to the synthesis of halogenated pyridines.

| Conventional Substance | Hazard Profile | Greener Alternative | Benefits |

|---|---|---|---|

| Bromine (Br₂) | Toxic, corrosive, volatile | N-Bromosuccinimide (NBS) | Solid, easier to handle, often more selective. ijssst.info |

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, derived from renewables, less toxic. rsc.org |

| Dimethylformamide (DMF) | Reproductive toxicant | Dimethyl carbonate (DMC) | Biodegradable, low toxicity. rsc.org |

| Conventional Heating | High energy consumption, long reaction times | Microwave Irradiation | Faster reactions, improved energy efficiency, often enables use of greener solvents. rasayanjournal.co.innih.gov |

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Chloro 3 Iodopyridin 2 Amine

Reactivity Profile of the Aminopyridine Moiety

The aminopyridine scaffold of 4-bromo-5-chloro-3-iodopyridin-2-amine presents several avenues for chemical modification, including reactions at the amine nitrogen, the pyridine (B92270) nitrogen, and the aromatic ring itself.

Electrophilic Aromatic Substitution Reactions at the Amine Nitrogen or Adjacent Positions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified in acidic media where the nitrogen becomes protonated, creating a pyridinium (B92312) ion. However, the presence of the strongly activating amino group at the 2-position can facilitate electrophilic attack. Electrophilic substitution on pyridine itself, when forced, typically occurs at the 3- and 5-positions due to the greater stability of the reaction intermediate. In the case of 2-aminopyridine (B139424) derivatives, the directing effect of the amino group can influence the position of substitution.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the principles of electrophilic substitution on aminopyridines suggest that reactions would be challenging and require harsh conditions. Nitration and halogenation of pyridine, for instance, necessitate vigorous conditions. The existing halogen substituents on the ring of the title compound would further influence the regioselectivity of any potential electrophilic attack.

Nucleophilic Substitutions and Derivatization Strategies at the Amine Functionality

The primary amino group in this compound is a key site for derivatization. It can readily undergo reactions with a variety of electrophiles. For instance, acylation with acyl chlorides or anhydrides can furnish the corresponding amides. Sulfonylation with sulfonyl chlorides would yield sulfonamides. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for tuning its reactivity in subsequent steps or for building more complex molecular architectures.

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. Alkylation of the amino group is also a feasible transformation, though it may require careful control to avoid over-alkylation. The nucleophilicity of the amino group can be modulated by the electronic effects of the halogen substituents on the pyridine ring.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Condensation | Aldehyde, Ketone | Schiff base (Imine) |

| Alkylation | Alkyl halide | Secondary/Tertiary amine |

Interactions and Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic character to the molecule, allowing it to react with acids to form pyridinium salts. This protonation significantly alters the electronic properties of the pyridine ring, making it even more electron-deficient and thus more susceptible to nucleophilic attack, while further deactivating it towards electrophilic substitution.

The pyridine nitrogen can also act as a nucleophile and react with alkyl halides to form quaternary pyridinium salts. This quaternization enhances the leaving group ability of substituents on the pyridine ring, particularly at the 2- and 4-positions, facilitating nucleophilic aromatic substitution reactions. Additionally, the pyridine nitrogen can be oxidized to an N-oxide, a transformation that can alter the regioselectivity of subsequent reactions.

Reactivity of the Differential Halogen Substituents

The presence of three different halogens—bromine, chlorine, and iodine—on the pyridine ring of this compound introduces a fascinating element of selective reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Relative Reactivity of Bromo, Chloro, and Iodo Groups on the Pyridine Ring

The reactivity of halogens as leaving groups in SNAr reactions on aromatic rings does not always follow the simple trend of bond strength observed in aliphatic systems (I > Br > Cl > F). In SNAr, the rate-determining step is often the initial nucleophilic attack to form a stabilized intermediate (Meisenheimer complex). The ability of the halogen to stabilize this intermediate through its inductive effect plays a crucial role.

For activated aryl halides, the typical leaving group order in SNAr is F > Cl ≈ Br > I. nih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. However, in polyhalogenated pyridines, the relative reactivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the position of the halogen on the ring. For instance, in the reaction of 2-halopyridines with sulfur nucleophiles, the reactivity order was found to be I > Br > Cl > F, suggesting that in this case, the bond strength and polarizability of the leaving group are more dominant factors.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Polyhalogenated Pyridine System

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, especially when substituted with good leaving groups like halogens. The positions activated towards SNAr are typically the 2-, 4-, and 6-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.

In this compound, the bromo-substituent is at the 4-position, which is an activated site for SNAr. The chloro and iodo substituents are at the 5- and 3-positions, respectively, which are generally less reactive towards SNAr unless activated by other means. Therefore, it is expected that the bromine atom at the 4-position would be the most susceptible to nucleophilic displacement.

The relative reactivity of the halogens in SNAr reactions is a subject of detailed study and can be influenced by the specific reaction conditions. A general trend for leaving group ability in SNAr is often cited as F > Cl > Br > I, which is counterintuitive to the trend in SN1/SN2 reactions. This is because the rate-determining step in SNAr is typically the formation of the Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the halogen. However, the C-X bond is broken in the second, faster step. In some cases, particularly with softer nucleophiles, the polarizability of the halogen can become more important, leading to a reactivity order of I > Br > Cl.

| Halogen | Position on Pyridine Ring | Expected Relative Reactivity in SNAr |

| Bromo | 4 | High |

| Chloro | 5 | Low |

| Iodo | 3 | Low |

It is important to note that while the 4-position is electronically favored for SNAr, steric hindrance from the adjacent iodo and chloro groups could influence the reaction rate. Detailed experimental studies on this compound would be necessary to definitively establish the regioselectivity and relative reactivity of the halogen substituents under various reaction conditions.

Organometallic Cross-Coupling Reactions Utilizing Halogenated Pyridin-2-amine Substrates (e.g., Suzuki, Stille, Negishi, Sonogashira, Buchwald-Hartwig)

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a polyhalogenated substrate like this compound, the key to its synthetic utility lies in the ability to selectively functionalize one halogen position over the others. The general catalytic cycle for these reactions, typically catalyzed by palladium, involves three key steps: oxidative addition of the catalyst to the carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org

The differential reactivity of the carbon-halogen bonds in this compound is the cornerstone of selective functionalization. The relative bond dissociation energies (BDEs) of the carbon-halogen bonds result in a predictable reactivity trend: C-I > C-Br > C-Cl. nih.gov This inherent difference, known as orthogonal reactivity, allows for stepwise and site-selective cross-coupling reactions.

Under standard palladium-catalyzed conditions, oxidative addition will occur preferentially at the most labile carbon-iodine bond at the C-3 position. nih.gov By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time), it is possible to achieve selective coupling at the C-3 iodine, leaving the C-4 bromine and C-5 chlorine untouched for subsequent transformations. For instance, a Suzuki-Miyaura coupling can be performed selectively at an iodo-substituted position while preserving a bromo- or chloro-substituent on the same pyridine ring. arkat-usa.org This stepwise approach enables the sequential introduction of different aryl, alkyl, or heteroaryl groups onto the pyridine scaffold.

The predictable reactivity hierarchy of the halogens allows for highly regiocontrolled synthetic strategies.

Suzuki-Miyaura Coupling: This reaction, which couples organoboron reagents with organic halides, is widely used for creating C-C bonds. nih.govnih.gov For this compound, the initial Suzuki-Miyaura reaction with an arylboronic acid would yield a 3-aryl-4-bromo-5-chloro-pyridin-2-amine. More forcing conditions or a more active catalyst system could then be employed to couple at the C-4 bromine position. sci-hub.se

Sonogashira Coupling: This coupling of terminal alkynes with aryl or vinyl halides is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a mild and efficient method for forming C(sp²)-C(sp) bonds. The first Sonogashira coupling would occur exclusively at the C-3 position to install an alkynyl substituent. scirp.orgsemanticscholar.org This product is a valuable intermediate for further cyclization reactions.

Stille and Negishi Couplings: The Stille reaction (using organostannanes) and Negishi coupling (using organozinc reagents) offer alternative methods for C-C bond formation with broad functional group tolerance. wikipedia.org The same principle of regioselectivity applies, with initial coupling occurring at the C-3 iodo position.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond forming reaction allows for the introduction of primary or secondary amines. wikipedia.orgorganic-chemistry.org While the substrate already possesses an amino group, this reaction could be used to introduce a different amino substituent at the C-3, C-4, or C-5 positions in a stepwise manner, following the established halogen reactivity order. Studies on 3-halo-2-aminopyridines demonstrate that C-N cross-coupling is a viable strategy for these systems. researchgate.net

The choice of catalyst and ligand is critical for controlling the selectivity and efficiency of cross-coupling reactions on polyhalogenated substrates. While the intrinsic reactivity of the C-X bond often dictates the primary site of reaction, the catalyst system can be tuned to modulate this reactivity or to enable coupling at less reactive sites.

Palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, but the ligand plays the most crucial role. Electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., Buchwald's biarylphosphines like RuPhos and BrettPhos, or others like Xantphos) and N-heterocyclic carbenes (NHCs) have proven highly effective. researchgate.netresearchgate.net These ligands stabilize the active Pd(0) species, facilitate the oxidative addition step (even for less reactive C-Cl bonds), and promote the final reductive elimination. researchgate.net For challenging couplings or to alter regioselectivity, specific catalyst systems, such as tripalladium clusters, have been explored. researchgate.net The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) also significantly impacts reaction outcomes. arkat-usa.org

| Reaction Type | Catalyst/Precursor | Ligand | Typical Substrate Selectivity | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | C-I > C-Br >> C-Cl | sci-hub.se |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos / XPhos | Enables C-Cl coupling | nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | C-Br > C-Cl | researchgate.net |

| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos / BrettPhos | Broad scope for C-Br, C-Cl | researchgate.net |

| Sonogashira | Pd(CF₃COO)₂ / CuI | PPh₃ | Selective for C-Br | scirp.org |

Reductive Dehalogenation Strategies and Mechanistic Investigations

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, provides a method for selectively removing halogens from the pyridine ring. This strategy is useful for accessing pyridine derivatives that are difficult to synthesize directly. The ease of dehalogenation follows the same reactivity trend as cross-coupling: I > Br > Cl.

This allows for the selective removal of the iodine at C-3, followed by the bromine at C-4, and finally the chlorine at C-5 under increasingly vigorous conditions. Catalytic hydrogenation is a common and effective method, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source like H₂ gas or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate). This process is generally conducted under neutral conditions, preserving many other functional groups. The selective reduction of a C-Br bond in the presence of a C-Cl bond is well-established.

| Halogen to Remove | Typical Reagents | Conditions | Comments |

|---|---|---|---|

| Iodine (C-I) | Pd/C, H₂ (1 atm) | Room Temperature, Neutral | Most reactive, easily removed. |

| Bromine (C-Br) | Pd/C, H₂ (1 atm) | Room Temperature, Neutral | Readily removed, selective over chlorine. |

| Chlorine (C-Cl) | Pd/C, H₂ (higher pressure) or NiCl₂/NaBH₄ | Elevated Temp./Pressure | Most difficult to remove. |

Directed Metalation and Lithiation Studies at Unsubstituted Pyridine Positions

The sole unsubstituted carbon on the this compound ring is at the C-6 position. This position is a target for functionalization via deprotonation (metalation) followed by quenching with an electrophile. The C-2 amino group can act as a powerful directed metalation group (DMG). uwindsor.ca A DMG coordinates to a strong base (typically an organolithium reagent), directing it to deprotonate the nearest (ortho) C-H bond. baranlab.org In this case, the amino group would direct metalation to the C-6 position.

However, a significant competing reaction is halogen-metal exchange, which is often much faster than C-H deprotonation, especially for aryl iodides and bromides when using alkyllithium bases like n-BuLi. znaturforsch.comimperial.ac.uk Therefore, treatment of the title compound with n-BuLi would likely result in Li-I exchange at the C-3 position rather than deprotonation at C-6. To achieve selective C-6 lithiation, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are typically used. uwindsor.ca These bases are less nucleophilic and favor proton abstraction over halogen exchange, especially at low temperatures.

| Reagent | Predicted Primary Outcome | Position of Metalation | Rationale |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Halogen-Metal Exchange | C-3 | Fast exchange with the most reactive C-I bond. znaturforsch.com |

| Lithium Diisopropylamide (LDA) | Directed C-H Deprotonation | C-6 | Bulky, non-nucleophilic base favors deprotonation directed by the C-2 amino group. uwindsor.ca |

| TMPMgCl·LiCl | Directed C-H Deprotonation | C-6 | Highly hindered base known to metalate sensitive heterocycles with high regioselectivity. znaturforsch.comharvard.edu |

Cyclization and Annulation Reactions Involving this compound as a Building Block

The arrangement of functional groups in this compound, specifically the vicinal amino (C-2) and iodo (C-3) groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems through annulation (ring-forming) reactions. semanticscholar.org

A common and powerful strategy involves a tandem cross-coupling/cyclization sequence. For example, a Sonogashira coupling at the C-3 position with a terminal alkyne introduces an alkynyl side chain next to the amino group. scirp.orgsemanticscholar.org This intermediate can then undergo an intramolecular cyclization, often promoted by heat or a catalyst, to form a pyrrolo[2,3-b]pyridine ring system, also known as a 7-azaindole.

Similarly, other coupling reactions can be followed by intramolecular cyclizations. A Suzuki coupling to introduce an aryl group bearing an ortho-amino, -hydroxyl, or -carboxyl group at the C-3 position could be followed by an intramolecular Buchwald-Hartwig amination or other condensation reaction to form multicyclic, fused heteroaromatic products. The electrophilic activation of the C-3 position, coupled with the nucleophilic character of the C-2 amino group, provides a versatile platform for constructing diverse, fused pyridines, which are common scaffolds in medicinal chemistry. researchgate.netchemrxiv.org

Photochemical and Electrochemical Transformations of Polyhalogenated Pyridines

The study of photochemical and electrochemical transformations provides valuable insights into the reactivity and potential applications of polyhalogenated pyridines. While specific research on the photochemical and electrochemical behavior of this compound is not extensively documented, the reactivity of this molecule can be inferred from the established principles governing the transformations of related polyhalogenated and substituted pyridine derivatives. The presence of multiple halogen substituents (bromo, chloro, iodo) and an amino group on the pyridine ring suggests a rich and complex reactivity profile under photochemical and electrochemical conditions.

Photochemical transformations of halogenated aromatic compounds are often initiated by the cleavage of the carbon-halogen bond upon absorption of ultraviolet light. The energy of the C-X bond (where X is a halogen) is a critical factor, with the C-I bond being the weakest, followed by C-Br and C-Cl. Consequently, in a molecule like this compound, the carbon-iodine bond is the most likely to undergo homolytic cleavage to generate a pyridinyl radical and an iodine radical. This initial step can lead to a variety of subsequent reactions, including hydrogen abstraction from the solvent, reaction with other radical species, or intramolecular cyclization, depending on the reaction conditions.

Electrochemical methods offer a powerful and environmentally friendly approach to induce transformations in organic molecules. tandfonline.com In the context of polyhalogenated pyridines, both oxidation and reduction processes can lead to selective functionalization. The electrochemical reduction of aryl halides typically involves the transfer of an electron to the molecule to form a radical anion, which can then fragment by cleaving a carbon-halogen bond. researchgate.net Similar to photochemical processes, the ease of reduction of the C-X bond follows the order I > Br > Cl. Therefore, for this compound, the C-I bond is the most susceptible to electrochemical reduction. This selective cleavage can be a valuable synthetic tool, allowing for the introduction of other functional groups at the 3-position of the pyridine ring.

Conversely, electrochemical oxidation can also be employed. For instance, electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI has been demonstrated, where an iodine radical is generated anodically. tandfonline.comtandfonline.com While this is an intermolecular reaction, it highlights the feasibility of electrochemical generation of halogen radicals in the context of pyridine chemistry. The amino group in this compound could also play a role in its electrochemical behavior, potentially being oxidized or influencing the reduction potential of the pyridine ring.

The following tables summarize general findings from the literature on photochemical and electrochemical transformations of related pyridine derivatives, which can serve as a basis for predicting the reactivity of this compound.

Table 1: Predicted Photochemical Reactivity of this compound Based on Analogous Systems

| Transformation Type | Expected Primary Process | Potential Products | Rationale/Supporting Evidence |

| Photolysis (UV irradiation) | Homolytic cleavage of the C-I bond | 4-Bromo-5-chloro-pyridin-2-amine, rearrangement products | The C-I bond is the weakest among the C-halogen bonds present. The resulting pyridinyl radical can abstract hydrogen or undergo further reactions. |

| Photosensitized Reactions | Energy transfer to the pyridine ring | Isomeric products, dehalogenated products | The pyridine ring can undergo photoisomerization. The relative reactivity of halogens may be altered by the sensitizer. |

Table 2: Predicted Electrochemical Reactivity of this compound Based on Analogous Systems

| Transformation Type | Electrode | Expected Primary Process | Potential Products | Rationale/Supporting Evidence |

| Cathodic Reduction | Mercury, Platinum, or Carbon | Stepwise reduction of C-X bonds (C-I > C-Br > C-Cl) | 4-Bromo-5-chloro-pyridin-2-amine, 4-bromopyridin-2-amine, pyridin-2-amine | The reduction potential of C-X bonds becomes more negative in the order I < Br < Cl. researchgate.net |

| Anodic Oxidation | Platinum or Carbon | Oxidation of the amino group or the pyridine ring | Dimerized products, products of reaction with nucleophiles | The amino group is an electron-donating group and can be susceptible to oxidation. acs.org |

| Electrocatalytic Hydrogenation | Rh/C | Hydrogenation of the pyridine ring | 4-Bromo-5-chloro-3-iodopiperidin-2-amine | Pyridines can be electrochemically hydrogenated to piperidines. nih.gov |

It is important to note that the actual reactivity of this compound will be a complex interplay of the electronic effects of all substituents. The electron-donating amino group will influence the electron density of the pyridine ring, which in turn will affect the reduction and oxidation potentials. The specific reaction conditions, such as the solvent, electrolyte, electrode material, and presence of other reagents, will also play a crucial role in determining the outcome of any photochemical or electrochemical transformation. Further experimental studies are necessary to fully elucidate the specific pathways and products for this particular compound.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Chloro 3 Iodopyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of 4-Bromo-5-chloro-3-iodopyridin-2-amine. The substitution pattern on the pyridine (B92270) ring, featuring an amine group and three different halogen atoms, results in a unique set of NMR signals that can be assigned through a combination of one-dimensional and multi-dimensional experiments.

Due to the extensive substitution, the pyridine ring possesses a single proton, which simplifies the ¹H NMR spectrum but necessitates advanced 2D NMR techniques for complete carbon framework assignment. The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group and the electron-withdrawing halogens.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H6 | 7.85 | Singlet (s) |

| NH₂ | 5.50 | Broad Singlet (br s) |

| C2 | 158.2 | Singlet (s) |

| C3 | 85.0 | Singlet (s) |

| C4 | 140.5 | Singlet (s) |

| C5 | 110.8 | Singlet (s) |

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Multi-dimensional NMR experiments are indispensable for mapping the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, no cross-peaks would be expected in the aromatic region of a COSY spectrum, as there is only one proton on the pyridine ring (H6), precluding any H-H coupling.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. A clear correlation peak would be observed between the proton at δ ~7.85 ppm (H6) and the carbon at δ ~149.6 ppm (C6).

Predicted HMBC and NOESY Correlations

| Proton | HMBC Correlating Carbons (²J, ³J) | NOESY Correlating Protons |

|---|---|---|

| H6 (δ 7.85) | C2, C4, C5 | NH₂ |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. nih.govcdnsciencepub.com A significant NOESY cross-peak is expected between the amine protons (NH₂) and the H6 proton, confirming their spatial relationship on the pyridine ring. acs.org

Solid-State NMR Applications for Conformational and Polymorphic Studies

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. nih.gov For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Analyze Conformation: In the solid state, the molecule adopts a fixed conformation. ssNMR can probe subtle conformational differences that may not be observable in solution.

Study Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitrogen or halogen atoms of a neighboring molecule, which dictate the crystal packing.

Halogen NMR Spectroscopy (e.g., ³⁵Cl, ⁷⁹/⁸¹Br, ¹²⁷I NMR) for Local Halogen Environment Characterization

Direct NMR observation of halogen nuclei (³⁵Cl, ⁷⁹/⁸¹Br, ¹²⁷I) is challenging due to their quadrupolar nature, which results in very broad signals. researchgate.netwiley.com However, the information obtained is highly specific to the local environment of each halogen atom.

The interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) at the nucleus is described by the quadrupolar coupling constant (Cq). libretexts.org The Cq value is extremely sensitive to the electronic nature of the carbon-halogen bond and any intermolecular interactions, such as halogen bonding. figshare.com For this compound, distinct signals would be expected for each halogen, with their chemical shifts and Cq values reflecting the unique electronic environment imposed by the surrounding substituents on the aromatic ring. researchgate.netresearchgate.net

Mass Spectrometry Techniques for Isotopic Abundance and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. researchgate.net The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a distinctive isotopic cluster in the mass spectrum that serves as a clear indicator of their presence.

Calculated Exact Mass for C₅H₃BrClIN₂

| Ion Formula | Isotopes | Calculated Exact Mass (m/z) |

|---|

The calculated monoisotopic mass for the protonated molecule ([M+H]⁺) is 331.8445 Da. missouri.edu An experimentally determined mass that matches this value to within a few parts per million (ppm) would confirm the elemental composition C₅H₃BrClIN₂. youtube.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Molecular Architecture

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. nih.gov The fragmentation of this compound is expected to proceed through characteristic losses of the halogen substituents and cleavage of the pyridine ring. researchgate.netnih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion at m/z 331.8 involves the sequential or competitive loss of halogen atoms (as radicals or hydrogen halides) and other small neutral molecules.

Predicted Major Fragments in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Formula | Fragment Ion (m/z) |

|---|---|---|---|

| 331.84 | I· | [C₅H₄BrClN₂]⁺ | 204.94 |

| 331.84 | Br· | [C₅H₄ClIN₂]⁺ | 252.92 |

| 331.84 | Cl· | [C₅H₄BrIN₂]⁺ | 296.89 |

| 204.94 | HCN | [C₄H₃BrClN]⁺ | 177.93 |

| 252.92 | HCN | [C₄H₃ClIN]⁺ | 225.91 |

The initial loss of an iodine radical is often a favored fragmentation pathway for iodo-aromatic compounds due to the relative weakness of the C-I bond. Subsequent fragmentations can involve the loss of other halogens or the characteristic loss of HCN from the pyridine ring, further confirming the molecular architecture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. elsevier.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. Raman spectroscopy, conversely, involves inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the molecule's vibrational frequencies. elsevier.com For this compound, these techniques are invaluable for confirming the presence of its key structural motifs.

The vibrational spectrum of this compound is complex, but several key regions can be assigned to specific functional groups. The presence of the amine group (-NH₂) gives rise to characteristic stretching and bending vibrations. The pyridine ring itself has a set of fingerprint vibrations, and the carbon-halogen bonds (C-I, C-Br, C-Cl) exhibit stretches at lower frequencies.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The pyridine ring vibrations, including C-H stretching, C=C and C=N ring stretching, and ring breathing modes, appear in the 1600-1000 cm⁻¹ range. aps.orgup.ac.za Coordination to a metal or participation in strong hydrogen bonding can shift the ring breathing mode at ~990 cm⁻¹ to a higher frequency. up.ac.zaacs.org The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom and are found in the lower wavenumber region of the spectrum. nih.gov

Interactive Data Table: Representative Vibrational Frequencies

Below is a table of expected vibrational modes for this compound, based on data from analogous halogenated aromatic amines. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Assignment Description |

| N-H Asymmetric Stretch | 3450 - 3400 | IR, Raman | Stretching of the two N-H bonds out-of-phase. |

| N-H Symmetric Stretch | 3370 - 3320 | IR, Raman | Stretching of the two N-H bonds in-phase. |

| N-H Scissoring (Bending) | 1650 - 1600 | IR | In-plane bending motion of the H-N-H angle. |

| Pyridine Ring (C=N, C=C) Stretch | 1610 - 1550 | IR, Raman | Stretching vibrations within the aromatic ring. |

| Pyridine Ring Breathing | 1020 - 990 | Raman | Symmetric expansion and contraction of the ring. |

| C-Cl Stretch | 800 - 600 | IR, Raman | Stretching of the carbon-chlorine bond. |

| C-Br Stretch | 650 - 500 | IR, Raman | Stretching of the carbon-bromine bond. |

| C-I Stretch | 550 - 480 | IR, Raman | Stretching of the carbon-iodine bond. |

Vibrational spectroscopy is a powerful tool for studying non-covalent interactions that dictate the supramolecular assembly of molecules in the solid state.

Hydrogen Bonding: The amine group of this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. The formation of intermolecular N-H···N hydrogen bonds leads to a characteristic red shift (a decrease in frequency) and broadening of the N-H stretching bands in the IR spectrum. The magnitude of this shift often correlates with the strength of the hydrogen bond.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the lone pair on a nitrogen atom. wikipedia.orgnih.gov Given the presence of iodine, bromine, and chlorine, this compound has multiple potential halogen bond donors. The strength of these donors typically follows the trend I > Br > Cl. nih.gov These interactions can cause subtle but measurable shifts in the vibrational modes of the participating functional groups. For instance, the formation of a C-I···N halogen bond can perturb the pyridine ring modes and the C-I stretching frequency. researchgate.net While challenging to observe, these shifts provide evidence for the existence and relative strength of halogen bonding in the crystal lattice. researchgate.netrsc.org

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

To perform a single-crystal XRD analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected as the crystal is rotated. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined and refined.

For this compound, this technique would provide:

Unambiguous Molecular Structure: Confirmation of the connectivity and substitution pattern on the pyridine ring.

Precise Molecular Geometry: Accurate measurements of all bond lengths (e.g., C-C, C-N, C-Br, C-Cl, C-I) and angles.

Supramolecular Assembly: A detailed view of how molecules pack in the crystal. This includes the precise geometry of intermolecular interactions, such as N-H···N hydrogen bonds and potential C-X···N (where X = I, Br, Cl) halogen bonds, which govern the crystal's architecture. researchgate.netnih.gov In many pyridin-2-amine structures, molecules form hydrogen-bonded dimers. nih.gov

Interactive Data Table: Representative Single-Crystal XRD Data

The following table presents plausible crystallographic data for this compound, based on a similar halogenated pyrimidine (B1678525) structure. nih.gov

| Parameter | Representative Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules indicating inversion centers. |

| a (Å) | ~6.0 | Unit cell dimension along the a-axis. |

| b (Å) | ~8.2 | Unit cell dimension along the b-axis. |

| c (Å) | ~13.5 | Unit cell dimension along the c-axis. |

| β (°) | ~90.5 | The angle between the a and c axes. |

| Volume (ų) | ~660 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Hydrogen Bond (D-H···A) | N-H···N | The primary hydrogen bonding motif expected. |

| H···A distance (Å) | ~2.2 | The distance between the hydrogen and acceptor atom. |

| D···A distance (Å) | ~3.1 | The distance between the donor and acceptor atoms. |

| D-H···A angle (°) | ~170 | The angle of the hydrogen bond, indicating near-linearity. |

While single-crystal XRD provides the detailed structure of one perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The sample is ground into a fine powder, ensuring that the microcrystals are randomly oriented. When exposed to an X-ray beam, the powder produces a characteristic diffraction pattern of concentric rings, which is recorded as a plot of intensity versus diffraction angle (2θ). researchgate.net

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. Its primary applications for this compound would be:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to the pattern calculated from single-crystal XRD data confirms that the bulk material has the same crystal structure.

Crystalline Purity: The absence of peaks from starting materials or other crystalline impurities indicates the purity of the sample. The presence of unexpected peaks could signal the existence of a different polymorph (a different crystal packing of the same molecule) or an impurity.

Electronic Spectroscopy (UV-Vis) and General Photophysical Investigations

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The spectrum is a plot of absorbance versus wavelength.

For this compound, the UV-Vis spectrum is dominated by transitions involving the π-electrons of the aromatic pyridine ring. The primary transitions expected are:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems.

n → π* Transitions: These lower-energy, lower-intensity transitions involve promoting a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.

The presence of the amine group (-NH₂) and the three halogen atoms act as auxochromes, modifying the primary absorptions of the pyridine chromophore. The electron-donating amine group typically causes a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths. Halogens can have a more complex effect but also tend to cause a red shift. The cumulative effect of these substituents would be a spectrum with absorption maxima at longer wavelengths compared to unsubstituted pyridin-2-amine. nih.govnih.gov

Interactive Data Table: Expected UV-Vis Absorption Data

This table outlines the plausible electronic transitions for this compound dissolved in a non-polar solvent.

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Orbital Change Description |

| π → π | 240 - 260 | High (~10,000 - 15,000) | Electron promotion from a π bonding to π antibonding orbital. |

| π → π | 290 - 320 | Moderate (~5,000 - 8,000) | A second, lower-energy π to π transition. |

| n → π | 340 - 370 | Low (~100 - 500) | Electron promotion from a nitrogen lone pair to a π orbital. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives (if applicable)

A comprehensive search of scientific literature and chemical databases reveals no specific information or research pertaining to the chiroptical spectroscopy of chiral derivatives of this compound. While chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for the stereochemical analysis of chiral molecules, there are currently no published studies that apply these methods to derivatives of this particular heterocyclic compound.

The absence of data in this specific area means that no experimental or theoretical ECD or VCD spectra have been reported. Consequently, it is not possible to provide data tables or detailed research findings on the chiroptical properties of any chiral derivatives of this compound.

Generally, the synthesis of chiral derivatives of a molecule like this compound would be a prerequisite for any chiroptical analysis. Such derivatives could potentially be synthesized by introducing a chiral center, for example, by reacting the amine group with a chiral reagent. Following successful synthesis and purification of the enantiomers, ECD and VCD spectroscopy could then be employed to characterize their absolute configuration and conformational preferences in solution. However, at present, such studies have not been documented in the available scientific literature.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the lack of available scientific information on the specified subject.

Theoretical and Computational Investigations of 4 Bromo 5 Chloro 3 Iodopyridin 2 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for predicting a wide range of molecular properties with high accuracy. pku.edu.cn

A foundational step in any computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy state. For 4-bromo-5-chloro-3-iodopyridin-2-amine, calculations using a method like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) would be employed to predict key structural parameters.

The primary source of conformational flexibility in this molecule would be the rotation around the C2-NH2 bond. A conformational energy landscape can be generated by systematically rotating this bond and calculating the energy at each step. This would likely reveal two energy minima corresponding to conformers where the amine hydrogens are oriented to minimize steric clash with the adjacent iodine and pyridine (B92270) nitrogen atoms. The energy barrier between these conformers would also be determined, providing insight into the molecule's flexibility at different temperatures.

Interactive Table 1: Predicted Geometric Parameters for this compound Note: The following data is illustrative, based on typical values from DFT calculations on similar halogenated pyridine structures. Actual calculated values may vary.

| Parameter | Predicted Value (Å / °) | Description |

| C-I Bond Length | ~2.08 Å | The longest and weakest carbon-halogen bond. |

| C-Br Bond Length | ~1.89 Å | Intermediate carbon-halogen bond length. |

| C-Cl Bond Length | ~1.73 Å | The shortest and strongest carbon-halogen bond. |

| C-N (Amine) Bond Length | ~1.37 Å | Typical C-N single bond with some double bond character due to resonance. |

| C-N-H Bond Angle | ~118° | Bond angle within the amine substituent. |

| Dihedral Angle (I-C3-C2-N) | ~0° / ~180° | Defines the planarity and orientation of substituents relative to the ring. |

Understanding the electronic structure is key to predicting reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most easily donated. In this compound, the HOMO is expected to have significant contributions from the lone pair of the amino group and the π-system of the pyridine ring, making these sites susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most easily accepted. The LUMO is likely a π* anti-bonding orbital distributed over the pyridine ring, with significant contributions from the C-X (carbon-halogen) σ* orbitals. A low LUMO energy indicates susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Surfaces provide a visual map of charge distribution. nih.gov For this molecule, an MEP map would show regions of negative potential (electron-rich, typically colored red) around the pyridine nitrogen and the amino group, indicating sites favorable for protonation or interaction with electrophiles. Conversely, regions of positive potential (electron-poor, blue) would be expected. Notably, halogens often exhibit a region of positive potential on their outermost surface along the C-X bond axis, known as a "sigma-hole," which allows them to act as halogen bond donors. researchgate.net The iodine atom would possess the most prominent sigma-hole.

Interactive Table 2: Illustrative Electronic Properties Note: These values are representative for similar compounds and serve to illustrate expected trends.

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Indicates overall molecular polarity. |

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. asrjetsjournal.org

Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): Tendency of electrons to escape.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Local Reactivity Descriptors (Fukui Functions): These functions are crucial for predicting site selectivity. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions identify the most reactive atoms for:

Nucleophilic Attack (f+): The site most likely to accept an electron. For this molecule, this would likely be the carbon atoms bonded to the halogens.

Electrophilic Attack (f-): The site most likely to donate an electron. This would correspond to the nitrogen atoms and certain positions on the ring.